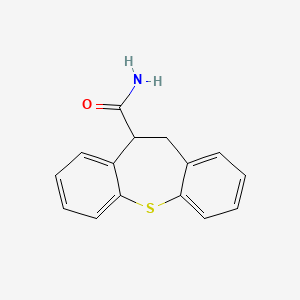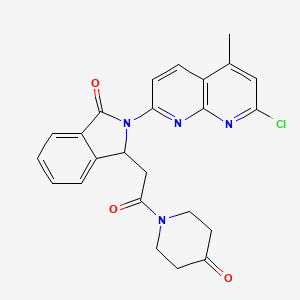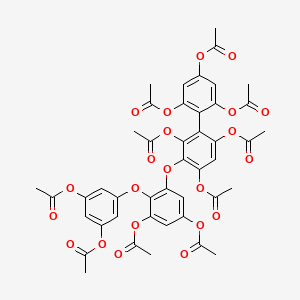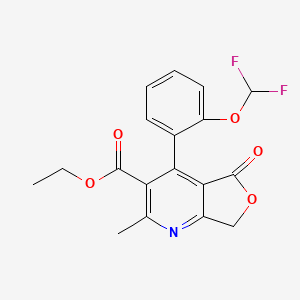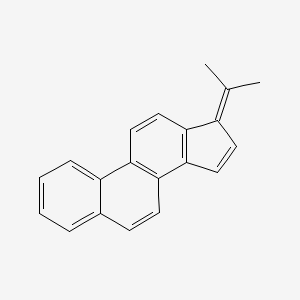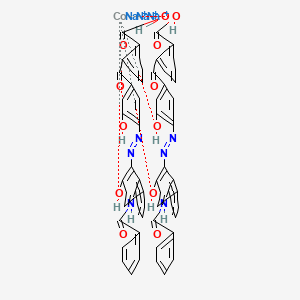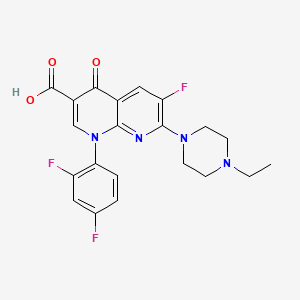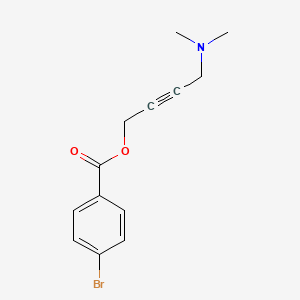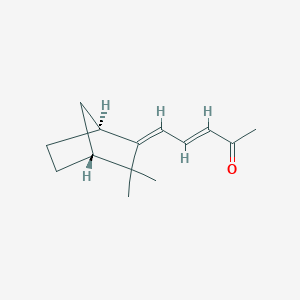
Bornelone, (3E,5Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bornelone, (3E,5Z)-, typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of 3,3-dimethylbicyclo[2.2.1]hept-2-one as a starting material, which undergoes a series of reactions including aldol condensation and subsequent dehydration to form the desired product .
Industrial Production Methods
Industrial production of Bornelone, (3E,5Z)-, may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
化学反応の分析
Types of Reactions
Bornelone, (3E,5Z)-, undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
科学的研究の応用
Bornelone, (3E,5Z)-, has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound in studying enzyme-catalyzed reactions.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
作用機序
The mechanism by which Bornelone, (3E,5Z)-, exerts its effects involves interactions with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its observed effects .
類似化合物との比較
Bornelone, (3E,5Z)-, can be compared with other similar compounds such as:
Camphor: Both have bicyclic structures but differ in functional groups and stereochemistry.
Borneol: Similar in structure but differs in the presence of hydroxyl groups.
Isoborneol: An isomer of Borneol with different stereochemistry.
These comparisons highlight the unique structural features and reactivity of Bornelone, (3E,5Z)-, making it distinct in its applications and chemical behavior.
特性
CAS番号 |
58404-78-7 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
(E,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one |
InChI |
InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4+,13-6-/t11-,12+/m0/s1 |
InChIキー |
WDMFHQNUSVLQMS-FSZGTJMISA-N |
異性体SMILES |
CC(=O)/C=C/C=C\1/[C@H]2CC[C@H](C2)C1(C)C |
正規SMILES |
CC(=O)C=CC=C1C2CCC(C2)C1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



